H-beta,beta-Dicyclohexyl-DL-ala-OH

Description

Contextualization within Unnatural Amino Acid Chemistry and Peptide Science

The incorporation of unnatural amino acids (UAAs) into peptide chains is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and limited structural diversity. nih.govcpcscientific.com UAAs can introduce novel side-chain functionalities, modify the peptide backbone, and enforce specific secondary structures. nih.govnih.gov

Beta-amino acids, in particular, have garnered significant attention. nih.gov They contain an additional carbon atom in their backbone compared to their alpha-amino acid counterparts, which can lead to the formation of unique and stable secondary structures, such as helices and turns, that are resistant to enzymatic degradation. nih.govacs.org The ability to create peptidomimetics with enhanced stability and predictable conformations is a key driver for the exploration of beta-amino acids. nih.gov

Significance of H-beta,beta-Dicyclohexyl-DL-ala-OH in Modern Academic Research and Material Sciences

While specific research exclusively focused on this compound is limited, its significance can be inferred from studies on other beta,beta-disubstituted and sterically hindered amino acids. The introduction of such bulky groups is a known strategy to create conformationally restricted peptides. magtech.com.cn This conformational control is crucial for designing peptides with high affinity and selectivity for biological targets, as it can lock the peptide into its bioactive conformation. nih.gov

The two cyclohexyl groups in this compound are expected to severely restrict the rotational freedom around the Cα-Cβ and Cβ-N bonds, leading to well-defined torsional angles. nih.gov This can be a powerful tool for building specific and rigid molecular scaffolds. In material sciences, the self-assembly of peptides containing such unique building blocks could lead to the formation of novel nanomaterials with interesting properties, driven by the specific packing and intermolecular interactions of the bulky cyclohexyl groups.

Historical Perspective and Evolution of Research on Beta,Beta-Disubstituted Alanines

The interest in non-proteinogenic amino acids dates back to the mid-20th century, with early work focusing on their natural occurrence and biological roles. mdpi.com The development of solid-phase peptide synthesis by Bruce Merrifield in the 1960s revolutionized peptide chemistry and opened the door for the routine incorporation of a wider variety of amino acid building blocks. spbu.ru

The exploration of beta-amino acids and their disubstituted derivatives gained momentum in the late 20th century as researchers sought to create more drug-like peptides. nih.gov The focus has been on developing synthetic methods to access these complex building blocks enantioselectively and on understanding their impact on peptide structure and function. nih.govresearchgate.net The synthesis of sterically hindered amino acids, like beta,beta-disubstituted alanines, has always been a challenge, requiring innovative synthetic strategies. nih.govthieme.de The ongoing development in this area continues to provide chemists with new tools to create peptides with tailored properties for a wide range of applications, from therapeutics to materials. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 274262-70-3 | glpbio.com |

| Molecular Formula | C15H27NO2 | glpbio.com |

| Molecular Weight | 253.39 g/mol | glpbio.com |

| Solubility | Soluble in DMSO | glpbio.com |

| Storage Temperature | -20°C | glpbio.com |

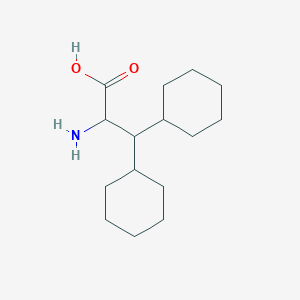

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3-dicyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYGZLPVPNAWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Control and Structural Impact of Beta,beta Dicyclohexylalanine in Peptide and Peptidomimetic Design

Role of H-beta,beta-Dicyclohexyl-DL-ala-OH in Inducing and Stabilizing Specific Secondary Structures in Peptides

The incorporation of β-amino acids into peptide chains introduces an additional carbon atom into the backbone, altering the fundamental folding patterns compared to their α-peptide counterparts. wikipedia.org This extended backbone, combined with the steric bulk of substituents, allows β-peptides to form stable and well-defined secondary structures, including various helices (such as 8-helix, 10-helix, and 12-helix), turns, and sheets, even in short sequences. nih.govwikipedia.org

The this compound residue, with its exceptionally bulky dicyclohexyl moiety, exerts a profound influence on peptide conformation. The sheer size of the gem-dicyclohexyl group severely restricts the rotational freedom around the adjacent single bonds of the peptide backbone. This steric hindrance acts as a potent "conformational lock," forcing the peptide chain to adopt specific and predictable secondary structures.

Research on peptides containing residues with bulky side chains has shown that these groups can promote the formation of turn structures, such as β-turns and γ-turns, which are crucial for molecular recognition processes in many biological systems. libretexts.org The dicyclohexyl group in β,β-dicyclohexylalanine is particularly effective at nucleating these turns by forcing the peptide backbone to fold back on itself. Furthermore, the hydrophobic nature of the cyclohexyl rings can lead to favorable intramolecular interactions, further stabilizing the induced secondary structure. In longer peptide sequences, the regular incorporation of such constrained residues can lead to the formation of stable helical or sheet-like structures that would otherwise be inaccessible with standard proteinogenic amino acids. nih.gov

Stereochemical Influence of the Dicyclohexyl Moiety on Peptide Backbone Conformation

Stereochemistry is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological function. nih.govcsbsju.edu In natural peptides composed of L-amino acids, the backbone conformation is largely defined by the allowable Ramachandran phi (φ) and psi (ψ) dihedral angles. libretexts.org The introduction of a β-amino acid like this compound introduces new stereochemical considerations and significantly alters the conformational landscape.

Unlike α-amino acids (excluding glycine), which have one chiral center at the α-carbon, substituted β-amino acids can have up to two chiral centers, at the α- and β-carbons. nih.gov This results in the possibility of four diastereoisomers for a given side chain, greatly expanding structural diversity. nih.gov The "DL" designation in this compound indicates a racemic mixture at the α-carbon, while the β-carbon is achiral due to the presence of two identical cyclohexyl groups.

The primary influence of the dicyclohexyl moiety is steric. The two large cyclohexyl rings create a significant steric clash with neighboring atoms, severely restricting the possible values of the backbone dihedral angles (φ, ψ, and the additional angle ω around the Cα-Cβ bond). This restriction forces the peptide backbone into a limited set of conformations. The substitution of L-amino acids with D-amino acids or other non-natural residues is known to cause large conformational changes, and the dicyclohexyl group represents an extreme case of such steric influence. rsc.orgnih.gov This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity.

Rational Design of Peptidomimetics Incorporating beta,beta-Dicyclohexylalanine for Modulated Biological Activity

Peptidomimetics are designed to mimic the essential features of a natural peptide while improving its drug-like properties. jocpr.com A key goal is to create molecules that are stable against degradation by proteases, which readily cleave the peptide bonds of natural peptides. nih.govnih.gov β-Peptides, including those containing β,β-dicyclohexylalanine, are inherently resistant to proteolysis because their backbone structure is not recognized by standard proteases. nih.gov This enhanced stability significantly increases their potential as therapeutic agents.

The rational design of peptidomimetics with β,β-dicyclohexylalanine leverages its unique structural features:

Conformational Constraint: As discussed, the bulky dicyclohexyl group pre-organizes the peptide backbone into a specific conformation that can mimic the bioactive shape of a natural peptide ligand. drugdesign.org This is crucial for mimicking secondary structures like β-turns or β-hairpins, which are often involved in protein-protein interactions. uzh.ch

Increased Stability: Resistance to enzymatic degradation leads to a longer half-life in vivo, a critical advantage for drug development. nih.gov

Modulation of Lipophilicity: The two cyclohexyl groups add significant lipophilicity (hydrophobicity) to the molecule. This can enhance membrane permeability or improve binding to hydrophobic pockets in target proteins.

By strategically placing β,β-dicyclohexylalanine within a sequence, medicinal chemists can create potent and selective agonists or antagonists for various biological targets, including G-protein coupled receptors and enzymes. nih.govnih.gov The use of such conformationally rigid, non-natural amino acids is a cornerstone of modern peptidomimetic design, enabling the development of novel therapeutics. escholarship.org

Investigations into Structure-Activity Relationships (SAR) Mediated by beta,beta-Dicyclohexylalanine in Bioactive Peptidomimetic Scaffolds (e.g., Thrombin Inhibitors)

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. The incorporation of β,β-dicyclohexylalanine provides a powerful tool for probing these relationships. Thrombin, a serine protease that plays a central role in blood coagulation, has been a major target for the development of antithrombotic drugs, and SAR studies of its inhibitors often involve modifications at key positions that interact with the enzyme's active site. nih.govnih.gov

In the context of thrombin inhibitors, peptide-based inhibitors often occupy specific pockets in the enzyme's active site, commonly labeled S1, S2, S3, etc. The P3 position, which often interacts with a broad, relatively hydrophobic region of thrombin, is a common site for modification to enhance binding affinity. The incorporation of dicyclohexylalanine (Dcha) at the P3 position has been explored in this context. portico.org

The bulky, hydrophobic nature of the dicyclohexyl group can effectively fill the S3 hydrophobic pocket of thrombin, leading to favorable van der Waals interactions and potentially displacing water molecules, which is entropically favorable. This can result in a significant increase in inhibitory potency.

A hypothetical SAR study could systematically evaluate the effect of the P3 substituent on thrombin inhibition, as illustrated in the table below.

Table 1: Hypothetical SAR Data for P3-Modified Thrombin Inhibitors

| P3 Amino Acid | Structure of P3 Side Chain | Thrombin Inhibitory Activity (Ki, nM) | Rationale for Activity Change |

|---|---|---|---|

| Alanine | -CH₃ | 500 | Small side chain, incomplete filling of the S3 pocket. |

| Phenylalanine | -CH₂-Ph | 150 | Aromatic ring provides some hydrophobic interaction. |

| Cyclohexylalanine | -CH₂-Cyclohexyl | 75 | Larger aliphatic group improves hydrophobic packing in the S3 pocket. |

| β,β-Dicyclohexylalanine | -CH(Cyclohexyl)₂ | 10 | Very large, bulky group optimally fills the hydrophobic S3 pocket, maximizing favorable interactions. portico.org |

This table demonstrates how increasing the size and hydrophobicity of the P3 side chain, culminating in the dicyclohexylalanine residue, can lead to a progressive and significant improvement in binding affinity. Such SAR studies, guided by structural biology and computational modeling, are essential for the rational design of potent and selective enzyme inhibitors and other bioactive peptidomimetic scaffolds. nih.govportico.org

Computational Chemistry and Molecular Modeling of H Beta,beta Dicyclohexyl Dl Ala Oh Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of H-beta,beta-dicyclohexyl-DL-ala-OH. northwestern.edugithub.io These methods, rooted in quantum mechanics, can elucidate the electronic structure, which in turn governs the molecule's reactivity and intermolecular interactions. northwestern.educyberleninka.ru By solving approximations of the Schrödinger equation, researchers can determine key electronic properties. northwestern.edu

Key applications of quantum chemical calculations for DCHA include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution and Electrostatic Potential: Mapping the electron density to identify regions of positive and negative charge, which are crucial for understanding non-covalent interactions. unipd.it

Frontier Molecular Orbitals (HOMO/LUMO): Analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack, thus providing insights into the molecule's reactivity.

Calculation of Spectroscopic Properties: Predicting properties such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure.

These calculations are often performed on a simplified model of the amino acid, such as an N-acetylated and N'-methylated dipeptide, to mimic its behavior within a peptide chain. The choice of theoretical method (e.g., Density Functional Theory - DFT) and basis set is critical for obtaining accurate results that balance computational cost and reliability. taylor.edu

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of how this compound and peptides containing it behave over time. nih.govwustl.eduul.ie MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in solution or interacting with a biological target. nih.govnih.gov

The bulky dicyclohexyl groups of DCHA significantly restrict the conformational freedom of the peptide backbone, influencing the local secondary structure. MD simulations can explore the accessible conformational space, identifying preferred dihedral angles (phi and psi) and side-chain orientations. wustl.edu

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov For instance, they can reveal how the lipophilic cyclohexyl groups of DCHA interact with other nonpolar residues or lipid bilayers, driving processes like peptide dimerization or membrane insertion. nih.govnih.gov The simulations can also characterize hydrogen bonding patterns and electrostatic interactions that contribute to the stability of complexes. elifesciences.org

Table 1: Key Intermolecular Interactions Involving Dicyclohexylalanine Studied by MD Simulations

| Interaction Type | Description | Significance in DCHA-containing systems |

|---|---|---|

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution. | The dicyclohexyl groups provide a large nonpolar surface area, promoting hydrophobic collapse and interactions with other nonpolar moieties. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Crucial for the close packing of the bulky cyclohexyl groups and their interaction with binding partners. biorxiv.org |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The amide backbone of DCHA participates in hydrogen bonding, which is fundamental to the formation of secondary structures like β-sheets. nih.gov |

| Steric Repulsion | The repulsion between electron clouds when atoms are brought too close together. | The sheer size of the dicyclohexyl groups creates significant steric hindrance, restricting the available conformational space and influencing the overall shape of the peptide. |

In Silico Prediction of Conformational Preferences and Self-Assembly Propensities

The unique structural characteristics of this compound heavily influence its conformational preferences and its ability to drive the self-assembly of larger molecular architectures. Computational methods are instrumental in predicting these properties, guiding the design of novel materials and peptidomimetics. europa.eunih.gov

The steric bulk of the dicyclohexyl groups restricts the rotation around the chi1 and chi2 side-chain dihedral angles, as well as the phi and psi backbone dihedral angles. This leads to a more defined set of low-energy conformations compared to amino acids with smaller side chains. These preferences can be predicted using computational techniques such as:

Conformational Searches: Systematically or stochastically exploring the potential energy surface to identify stable conformers.

Ramachandran Plot Analysis: While traditionally used for proteinogenic amino acids, specialized plots can be generated for unnatural amino acids like DCHA to visualize sterically allowed regions of backbone dihedral angles.

The propensity of DCHA to induce specific secondary structures, such as beta-turns or beta-sheets, can be leveraged to control the self-assembly of peptides into well-defined nanostructures like nanotubes, nanofibers, or vesicles. researchgate.netnih.gov Computational studies can simulate the aggregation process, providing insights into the driving forces and the final morphology of the assembled structures. rsc.orgscienceopen.com By understanding how individual DCHA-containing peptides interact, researchers can predict whether they will form dimers, oligomers, or larger, more complex assemblies. nih.govaps.orgarxiv.org

Ligand-Receptor Docking and Binding Free Energy Calculations in Peptidomimetic Contexts

In the context of drug discovery and design, this compound is often incorporated into peptidomimetics to enhance their binding affinity and stability. nih.govmdpi.com Computational docking and binding free energy calculations are pivotal in predicting how these modified peptides will interact with their biological targets, such as enzymes or receptors. biorxiv.orgarxiv.orgpolito.it

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a ligand (the DCHA-containing peptide) when bound to a receptor to form a stable complex. biorxiv.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The bulky and hydrophobic dicyclohexyl groups of DCHA can play a significant role in filling hydrophobic pockets within a receptor, thereby increasing binding affinity.

Binding free energy calculations provide a more quantitative estimate of the binding affinity between a ligand and a receptor. researchgate.netnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding from MD simulation trajectories. nih.gov More rigorous, but computationally intensive, methods like thermodynamic integration or free energy perturbation can also be employed for more accurate predictions. nih.govrsc.orgresearchgate.net These calculations can help in prioritizing candidate peptidomimetics for synthesis and experimental testing.

Table 2: Comparison of Computational Methods for Ligand-Receptor Interaction Analysis

| Method | Primary Goal | Computational Cost | Key Output |

|---|---|---|---|

| Molecular Docking | Predict the binding pose of a ligand in a receptor's active site. | Low to Medium | A ranked list of potential binding conformations. |

| MM/PBSA & MM/GBSA | Estimate the binding free energy of a ligand-receptor complex. | Medium to High | An estimated value of the binding affinity (ΔG_bind). |

| Thermodynamic Integration | Calculate the relative binding free energy between two ligands. | High | A quantitative prediction of the change in binding affinity upon ligand modification. nih.gov |

Development of Force Fields and Computational Parameters for Dicyclohexylalanine Analogues

The accuracy of molecular dynamics simulations and other classical modeling techniques is heavily dependent on the quality of the force field used. nih.gov A force field is a set of parameters that describes the potential energy of a system of atoms. frontiersin.org Standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids, but often lack accurate parameters for unnatural amino acids like this compound. nih.govresearchgate.net

Therefore, a crucial area of research is the development and validation of specific force field parameters for DCHA and its analogues. frontiersin.orgconicet.gov.ar This process typically involves:

Quantum Chemical Calculations: High-level quantum mechanical calculations are performed on model compounds (e.g., the dipeptide analogue) to obtain reference data, such as optimized geometries, vibrational frequencies, and electrostatic potential. frontiersin.org

Parameter Derivation: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) are then fitted to reproduce the quantum mechanical data. nih.govcopernicus.org The restrained electrostatic potential (RESP) fitting approach is commonly used to derive partial charges. researchgate.net

Validation: The newly derived parameters are tested by running MD simulations and comparing the results with available experimental data or with the initial quantum mechanical data. frontiersin.org For example, the ability of the new force field to reproduce the correct conformational preferences or solvation free energies would be assessed.

The development of robust and transferable force fields for DCHA is essential for enabling reliable and predictive computational studies of a wide range of systems containing this and related bulky, non-natural amino acids. nih.govfrontiersin.org

Emerging Research Frontiers and Interdisciplinary Applications of Beta,beta Dicyclohexylalanine

Novel Synthetic Methodologies and Green Chemistry Approaches for Modified Amino Acids

While general green chemistry approaches for peptide synthesis aim to reduce the use of hazardous solvents and reagents, specific methodologies tailored to the synthesis of beta,beta-Dicyclohexylalanine are not detailed in available research. The development of greener synthetic routes for structurally complex, non-proteinogenic amino acids is an active area of research. These efforts often focus on biocatalysis, enzymatic reactions, and the use of aqueous media to minimize environmental impact. However, specific protocols, yield optimizations, and green metrics for the synthesis of beta,beta-Dicyclohexylalanine have not been specifically reported.

Advanced Peptidomimetic Strategies Beyond Traditional Applications

The incorporation of unnatural amino acids like beta,beta-Dicyclohexylalanine into peptides is a key strategy in peptidomimetic design. The bulky dicyclohexyl groups would be expected to impart significant conformational constraints on the peptide backbone, potentially leading to enhanced stability against proteolysis and improved receptor affinity and selectivity. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The specific influence of the dicyclohexyl moiety on peptide secondary structure (e.g., induction of turns or helical structures) and how this has been leveraged for advanced applications such as protein-protein interaction inhibitors or novel therapeutics is not documented in detail for this compound.

Development of Responsive and Adaptive Supramolecular Materials

Peptide-based supramolecular materials are formed through the self-assembly of peptide building blocks, driven by non-covalent interactions. The inclusion of bulky, hydrophobic residues can significantly influence these self-assembly processes, leading to the formation of unique nanostructures like fibrils, gels, or vesicles. While the dicyclohexyl groups of beta,beta-Dicyclohexylalanine would be predicted to strongly influence the aggregation and material properties of peptides containing it, specific studies on the development of responsive and adaptive supramolecular materials based on this particular amino acid are not available. Research in this area would typically explore how external stimuli (e.g., pH, temperature, light) could modulate the self-assembly and properties of such materials for applications in drug delivery, tissue engineering, or sensing.

Integration of Synthetic Biology and Chemical Synthesis for Complex Systems

Synthetic biology offers powerful tools for the production of complex molecules and materials. The site-specific incorporation of unnatural amino acids into proteins using engineered ribosomes and orthogonal tRNA/aminoacyl-tRNA synthetase pairs is a key technology in this field. This allows for the creation of proteins with novel functions and properties. However, the successful incorporation of a sterically demanding amino acid like beta,beta-Dicyclohexylalanine would require significant engineering of the translational machinery. There are no specific reports of the successful integration of beta,beta-Dicyclohexylalanine into proteins through synthetic biology approaches or the combination of these methods with chemical synthesis to create complex systems.

Unexplored Biological Targets for Peptidomimetics Incorporating Dicyclohexylalanine

The unique structural features of beta,beta-Dicyclohexylalanine-containing peptides could enable them to interact with biological targets that are challenging for traditional small molecules or protein-based therapeutics. The conformational rigidity and hydrophobicity conferred by the dicyclohexyl groups might allow for potent and selective interactions with protein surfaces or within hydrophobic pockets of enzymes or receptors. However, without specific studies detailing the screening of such peptidomimetics against various biological targets, any discussion of unexplored targets would be purely speculative. Identifying and validating new biological targets for these modified peptides is a critical step in discovering novel therapeutic agents.

Q & A

Basic: How can researchers optimize the synthesis of H-β,β-Dicyclohexyl-DL-ala-OH to minimize racemization?

Methodological Answer:

- Step 1: Reaction Condition Screening

Use low-temperature coupling agents (e.g., HATU or DIC/Oxyma) in anhydrous solvents (DMF or DCM) to suppress racemization . - Step 2: Protecting Group Strategy

Employ orthogonal protecting groups (e.g., Fmoc for α-amine, tert-butyl esters for carboxylates) to reduce steric hindrance during dicyclohexyl substitution . - Step 3: Real-Time Monitoring

Track enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column (mobile phase: 0.1% HClO₄ in MeOH/H₂O) . - Data Contradiction Note:

Racemization may increase with prolonged reaction times despite low temperatures. Use time-course studies to balance yield and ee.

Basic: What analytical techniques are most effective for confirming the stereochemical integrity of H-β,β-Dicyclohexyl-DL-ala-OH?

Methodological Answer:

- Primary Confirmation:

- Secondary Validation:

- Common Pitfall:

Overlapping signals in NMR due to cyclohexyl conformers. Use variable-temperature NMR (e.g., 298–343 K) to simplify spectra .

Advanced: How do the β,β-dicyclohexyl groups influence the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer:

- Hypothesis Testing:

Compare catalytic efficiency of H-β,β-Dicyclohexyl-DL-ala-OH with unsubstituted alanine derivatives in model reactions (e.g., aldol condensation). - Experimental Design:

- Data Interpretation Challenge:

Cyclohexyl moieties may enhance enantioselectivity but reduce solubility. Use co-solvents (e.g., DMSO/water) to mitigate phase separation .

Advanced: How can researchers resolve and quantify enantiomers of H-β,β-Dicyclohexyl-DL-ala-OH for structure-activity relationship (SAR) studies?

Methodological Answer:

- Enantioseparation Workflow:

- Quantitative Analysis:

- Contradiction Alert:

High cyclohexyl hydrophobicity may cause column fouling. Pre-treat samples with solid-phase extraction (C18 cartridges) .

Basic: What are the common impurities in H-β,β-Dicyclohexyl-DL-ala-OH synthesis, and how are they characterized?

Methodological Answer:

- Impurity Profiling:

- Mitigation Strategies:

Advanced: How does the conformational flexibility of β,β-dicyclohexyl groups affect molecular docking studies with proteases?

Methodological Answer:

- Computational Protocol:

- Validation:

Compare predicted binding affinities with SPR-measured KD values. Discrepancies >10% suggest undersampled conformers .

Basic: What solvent systems are optimal for enhancing the solubility of H-β,β-Dicyclohexyl-DL-ala-OH in biochemical assays?

Methodological Answer:

- Solubility Screening:

Test solvents like 1,4-dioxane, DMSO, or cyclodextrin complexes. Measure solubility via nephelometry . - Empirical Finding:

DMSO/water (30:70) achieves >5 mg/mL solubility, but may denature proteins. Use PEG-400 for biocompatible assays .

Advanced: What strategies address contradictions in catalytic performance data across different batches of H-β,β-Dicyclohexyl-DL-ala-OH?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.